molecular formula C11H15N B8572370 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine CAS No. 1401619-24-6

1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

Cat. No.: B8572370
CAS No.: 1401619-24-6
M. Wt: 161.24 g/mol
InChI Key: NAAJWTCEYVDYNS-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is a chemical compound belonging to the class of aminoindanes It is characterized by the presence of an amino group attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reaction of indanone with an appropriate amine under reductive amination conditions. One common method is the reduction of 2-(1-nitroethyl)indane using hydrogen gas in the presence of a palladium catalyst. Another approach involves the use of sodium borohydride as a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and as an antiviral compound.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

    Neurotransmitter Modulation: The compound can modulate the levels of neurotransmitters such as dopamine and serotonin, potentially offering neuroprotective effects.

    Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability.

    Membrane Interaction: The compound can interact with lipid membranes, altering their properties and affecting cellular signaling pathways.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-Aminoindane: Known for its neuroprotective properties and use as a metabolite of the antiparkinsonian drug rasagiline.

    2-Aminoindane: A research chemical with applications in neurological disorders and psychotherapy.

    5-IAI (5-Iodo-2-aminoindane):

    MDAI (5,6-Methylenedioxy-2-aminoindane): Known for its empathogenic effects.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter levels and interact with lipid membranes sets it apart from other aminoindanes.

Properties

CAS No.

1401619-24-6

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7,12H2,1H3

InChI Key

NAAJWTCEYVDYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2=CC=CC=C2C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2,3-dihydro-1H-inden-2-yl)ethanone (44 mg, 0.275 mmol) was dissolved in methanol (2 mL), and 7 M methanolic ammonia was added (1 mL, 7 mmol). This was allowed to stir at rt for 4 h, at which time sodium borohydride (31 mg, 0.824 mmol) and a catalytic drop of glacial acetic acid was added. Stirring continued for 14 h at rt, after which time the solvent was removed in vacuo. The residue was taken up in ethyl acetate and washed with a small amount of 10% aqueous sodium carbonate, dried with magnesium sulfate, and concentrated. The residue was then taken on in subsequent reactions without further purification or characterization.
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44 mg
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2 mL
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31 mg
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reactant
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